

A Comparative Guide to Secretin (5-27) (porcine) and Synthetic Secretin Analogs

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Secretin (5-27) (porcine)**

Cat. No.: **B3028380**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

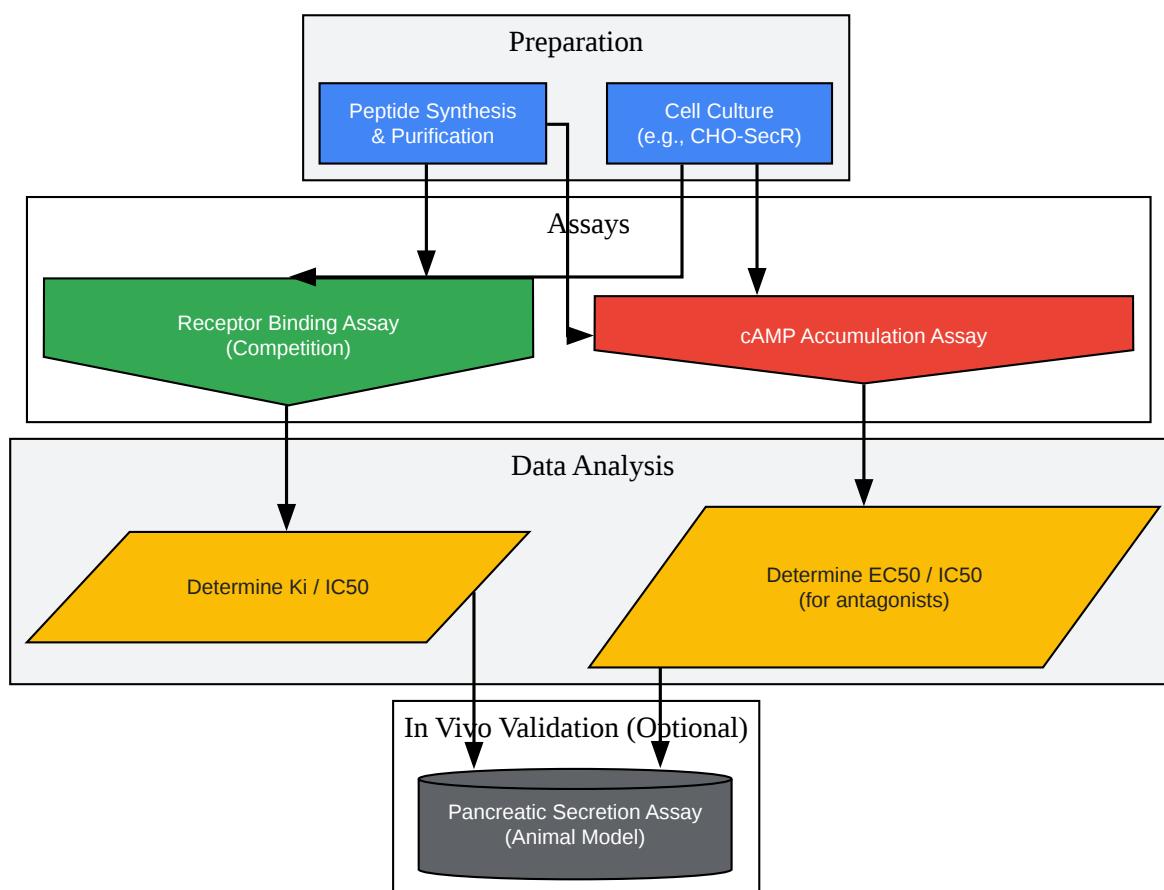
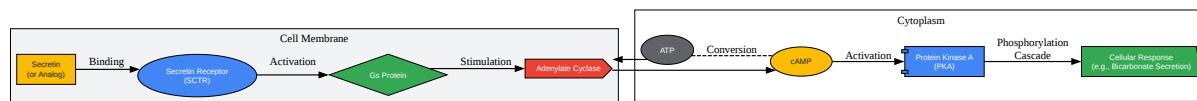
This guide provides an objective comparison of the truncated peptide "**Secretin (5-27) (porcine)**" with other synthetic secretin analogs, supported by experimental data. The information is intended to assist researchers in selecting the appropriate molecule for their studies, whether they are investigating the physiological roles of the secretin receptor or developing novel therapeutics.

Secretin, a 27-amino acid peptide hormone, plays a crucial role in regulating pancreatic and biliary secretion.^[1] The interaction of secretin with its receptor, a member of the Class B G protein-coupled receptor (GPCR) family, primarily stimulates the production of cyclic AMP (cAMP), leading to a cascade of downstream effects.^{[2][3]} Alterations to the structure of secretin can dramatically impact its ability to bind to and activate its receptor. This guide focuses on Secretin (5-27), an N-terminally truncated analog, and compares its performance with full-length secretin and other synthetic variants.

Performance Comparison: Receptor Binding and Biological Activity

The biological activity of secretin and its analogs is typically assessed by their ability to bind to the secretin receptor and to stimulate intracellular cAMP production. The binding affinity is quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) in

competition binding assays, while the biological activity is measured by the half-maximal effective concentration (EC50) in functional assays like cAMP accumulation.



Secretin (5-27) is characterized as a secretin receptor antagonist.[\[4\]](#)[\[5\]](#) By lacking the first four N-terminal amino acids, it can bind to the receptor but fails to induce the conformational change necessary for activation, thereby competitively inhibiting the action of the full-length secretin.[\[4\]](#)

Below is a summary of quantitative data comparing Secretin (5-27) to native secretin and other synthetic analogs.

Peptide/Analogue	Receptor Binding Affinity (Ki or IC50)	Biological Activity (EC50)	Agonist/Antagonist Profile	Reference
Porcine Secretin (1-27)	~4 nM (IC50)	~5.6 pM	Full Agonist	[4]
Secretin (5-27) (porcine)	722 nM (Ki)	No agonist activity	Antagonist	[4]
[Ψ4,5]sec(1-27)	420 nM (Ki)	No agonist activity	Antagonist	[4]
(Y10,c[E16,K20])sec(5-27)	30 nM (Ki)	No agonist activity	Antagonist	[4]
(Y10,c[E16,K20], I17,Cha22,R25)sec(5-27)	3.8 nM (IC50)	No agonist activity	Potent Antagonist	[4]
Ala6-secretin	N/A	155.2 nM	Partial Agonist	[3]
Secretin (7-27)	Weak binding	3366 nM	Partial Agonist/Weak Antagonist	[6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate these peptides, the following diagrams illustrate the secretin receptor signaling pathway and a typical experimental workflow for comparing secretin analogs.

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Importance of Each Residue within Secretin for Receptor Binding and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Rational development of a high-affinity secretin receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Guide to Secretin (5-27) (porcine) and Synthetic Secretin Analogs]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b3028380#comparing-secretin-5-27-porcine-to-synthetic-secretin-analogs>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com